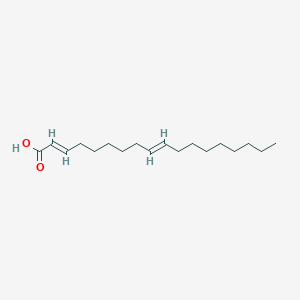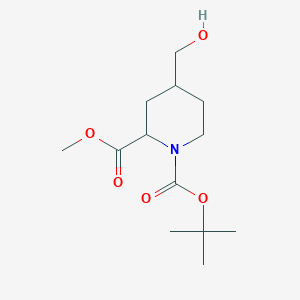![molecular formula C33H26NOP B13347496 (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a biphenyl group, a diphenylphosphane group, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the diphenylphosphane group, and the construction of the dihydrooxazole ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s structural features might be explored for drug development, particularly if it exhibits any bioactive properties that could be harnessed for therapeutic purposes.
Industry
In industry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to metal ions in coordination complexes, interacting with biological macromolecules, or participating in catalytic cycles in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole include other biphenyl derivatives, diphenylphosphane-containing compounds, and dihydrooxazole derivatives.
Uniqueness
What sets this compound apart is the specific combination of these functional groups, which imparts unique chemical and physical properties. This combination can lead to distinct reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C33H26NOP |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
diphenyl-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26NOP/c1-4-14-25(15-5-1)31-24-35-33(34-31)30-22-11-10-20-28(30)29-21-12-13-23-32(29)36(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23,31H,24H2 |
InChI-Schlüssel |
FXGJIAFCHRZJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



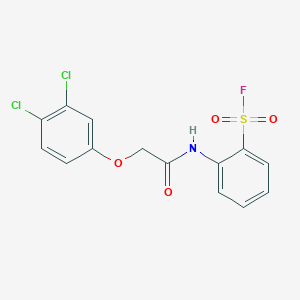
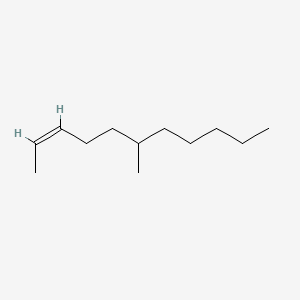
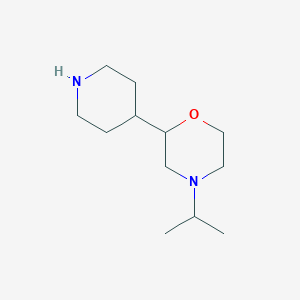
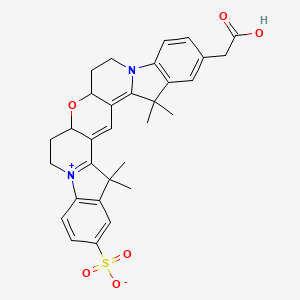
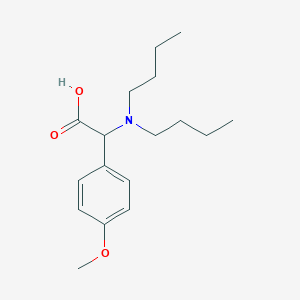
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
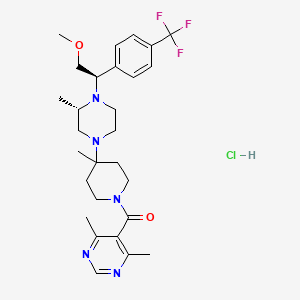
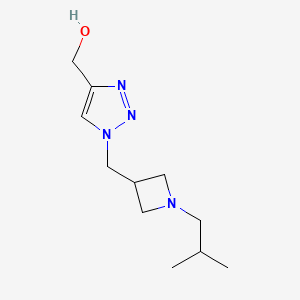

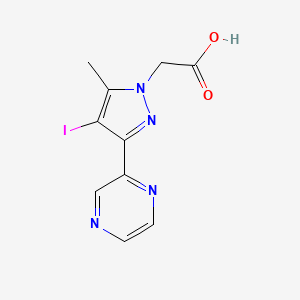
dimethylsilane](/img/structure/B13347477.png)
